6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one

Catalog No.
S8013371
CAS No.
170466-84-9
M.F
C15H13NO3S
M. Wt
287.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chro...

CAS Number

170466-84-9

Product Name

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

InChI

InChI=1S/C15H13NO3S/c1-3-9-4-10-13(5-12(9)17)19-6-11(14(10)18)15-16-8(2)7-20-15/h4-7,17H,3H2,1-2H3

InChI Key

KYKJGMTXQIEDNW-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC(=CS3)C

solubility

= [ug/mL]

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC(=CS3)C

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a chromone derivative characterized by its unique structure that combines a chromone core with a 4-methylthiazole substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry. The chromone structure is known for its versatility in synthesizing various bioactive compounds, while the thiazole moiety contributes to its pharmacological properties.

The chemical behavior of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one can be attributed to the presence of both the hydroxyl and thiazole groups. Key reactions include:

  • Aminomethylation: The compound can undergo aminomethylation, which modifies the chromone structure to enhance biological activity.
  • Acidic Hydrolysis: The ester or ether derivatives can be hydrolyzed under acidic conditions, leading to the formation of carboxylic acid derivatives.
  • Electrophilic Substitution: The aromatic rings present in the structure allow for electrophilic substitution reactions, which can introduce new functional groups.

6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies suggest potential efficacy against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting key enzymes involved in cell wall synthesis .
  • Antitumor Properties: The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The synthesis of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one typically involves multi-step reactions:

  • Formation of Intermediate Compounds: Initial steps may include the synthesis of 2-(4-methylthiazol-2-yl)acetonitrile and resorcinol derivatives through condensation reactions .
  • Cyclization: Subsequent cyclization reactions lead to the formation of the chromone structure.
  • Final Modifications: The introduction of the ethyl and hydroxyl groups is achieved through specific reagent conditions, often involving refluxing in organic solvents .

The applications of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one span various fields:

  • Pharmaceutical Development: Its antimicrobial and antitumor properties make it a candidate for drug development.
  • Agricultural Chemistry: Potential use as a biopesticide due to its biological activity against pathogens.
  • Biochemical Research: Utilized as a probe in studies related to enzyme inhibition and metabolic pathways.

Interaction studies indicate that 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one can interact with several biological targets:

  • Enzyme Inhibition: It has been shown to inhibit DprE1, an essential enzyme in Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
  • Receptor Binding: The compound may bind to various receptors involved in inflammatory responses, thus modulating immune responses.

Several compounds share structural similarities with 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUniqueness
7-HydroxyflavoneHydroxyl group at position 7AntioxidantLacks thiazole moiety
3-(benzo[d]thiazol-2-yl)-chromoneBenzothiazole instead of methylthiazoleAntimicrobialBroader spectrum against bacteria
6-EthylchromoneEthyl group at position 6AnticancerNo thiazole group; simpler structure
5-MethylchromoneMethyl group at position 5NeuroprotectiveLacks hydroxyl group; lower solubility

The uniqueness of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one lies in its specific combination of functional groups, leading to distinct biological activities and applications not fully shared by similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

287.06161445 g/mol

Monoisotopic Mass

287.06161445 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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